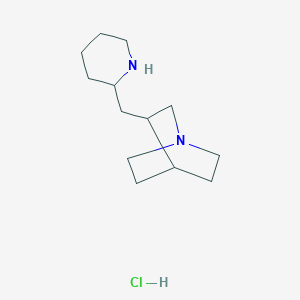
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride
描述
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2 and its molecular weight is 244.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride is a bicyclic compound that exhibits significant biological activity, particularly in the context of neuropharmacology. Its structure, which includes a quinuclidine moiety and a piperidine ring, suggests potential interactions with various neurotransmitter systems. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This bicyclic amine structure enhances its solubility and stability, making it suitable for pharmaceutical applications. The hydrochloride salt form is particularly advantageous for improving solubility in biological systems.
The biological activity of this compound can be attributed to its interaction with several neurotransmitter receptors:
- Acetylcholinesterase (AChE) Inhibition : The compound may act as an AChE inhibitor, potentially useful in treating Alzheimer's disease by increasing acetylcholine levels in the brain. This interaction is hypothesized due to the structural similarity to known AChE inhibitors.
- Muscarinic Receptor Interaction : The piperidine component suggests that this compound might interact with muscarinic receptors, which are involved in various physiological processes including cognitive function and smooth muscle contraction. Antagonism at these receptors could lead to therapeutic effects in conditions such as overactive bladder and certain types of glaucoma.
In Vitro Studies
Research has indicated that this compound exhibits significant binding affinity to various neurotransmitter receptors. For instance:
- Binding Affinity : Studies utilizing molecular docking techniques have shown that the compound binds effectively to AChE and muscarinic receptors, suggesting potential for both enhancing cholinergic activity and modulating muscarinic signaling pathways.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Neuroprotective Effects : In animal models of neurodegeneration, administration of this compound demonstrated protective effects against cognitive decline associated with AChE activity inhibition.
- Behavioral Studies : Behavioral assays in rodents indicated improved memory retention and learning abilities when treated with this compound, correlating with its hypothesized mechanism of action on cholinergic pathways.
Comparative Analysis with Similar Compounds
科学研究应用
Neuropharmacology
- Acetylcholinesterase Inhibition : One of the significant areas of research involves the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling.
- Muscarinic Receptor Interaction : The compound may also interact with muscarinic receptors, which are involved in various physiological processes including cognition and memory. Antagonists of these receptors can be beneficial in treating conditions such as overactive bladder and certain types of glaucoma.
Anticancer Properties
Research indicates that derivatives of quinuclidine compounds can be effective in treating hyperproliferative diseases, including cancer. These compounds may restore the activity of mutant p53 proteins, which play a critical role in regulating the cell cycle and apoptosis .
Case Study 1: Alzheimer’s Disease
A study investigated the efficacy of (1s,4s)-3-(Piperidin-2-ylmethyl)quinuclidine hydrochloride as an AChE inhibitor. The results demonstrated significant inhibition of AChE activity in vitro, suggesting potential for further development as a therapeutic agent for Alzheimer's disease.
Case Study 2: Cancer Treatment
Research on quinuclidine derivatives has shown promise in inducing apoptosis in cancer cells with mutant p53. The study highlighted that these compounds could selectively target cancerous cells while sparing healthy ones, marking a significant advancement in cancer therapeutics .
属性
IUPAC Name |
3-(piperidin-2-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.ClH/c1-2-6-14-13(3-1)9-12-10-15-7-4-11(12)5-8-15;/h11-14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIXJYVYRXSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2CN3CCC2CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















